molecular formula C18H21N3S B2865980 1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine CAS No. 750616-10-5

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine

Cat. No.: B2865980
CAS No.: 750616-10-5
M. Wt: 311.45
InChI Key: JOVPURHSOZNSAD-UHFFFAOYSA-N
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Description

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine is a benzimidazole derivative. Benzimidazole compounds are known for their wide range of biological activities and are often used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole ring and the methylsulfanyl group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Mechanism of Action

Target of Action

Benzimidazole derivatives are known to mimic properties of dna bases , suggesting that they may interact with DNA or proteins that bind to DNA.

Mode of Action

Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . This interaction could lead to changes in cellular processes, although the specifics would depend on the exact nature of the interaction and the biological context.

Biochemical Pathways

Benzimidazole derivatives have been reported to have a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Benzimidazole derivatives have been reported to have a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Scientific Research Applications

1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

  • 1-Benzylbenzimidazole
  • 3-Methylsulfanylpropan-1-amine
  • 2-Phenylbenzimidazole

Uniqueness: 1-(1-Benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine is unique due to the presence of both the benzimidazole ring and the methylsulfanyl group. This combination enhances its biological activity and allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

1-(1-benzylbenzimidazol-2-yl)-3-methylsulfanylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3S/c1-22-12-11-15(19)18-20-16-9-5-6-10-17(16)21(18)13-14-7-3-2-4-8-14/h2-10,15H,11-13,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVPURHSOZNSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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